molecular formula C18H20N6O4 B2967413 (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide CAS No. 2035000-53-2

(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide

Cat. No.: B2967413
CAS No.: 2035000-53-2
M. Wt: 384.396
InChI Key: PETIDSAIVFYHLG-FNORWQNLSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide is a synthetic small molecule characterized as a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist . Its molecular design integrates a 1,2,3-triazole-linked 1,2,4-oxadiazole heterocyclic system, which is a common pharmacophore in medicinal chemistry for targeting various receptors and enzymes. This compound is of significant interest in preclinical research for investigating the role of TRPV1 channels in pain transduction, neurogenic inflammation, and thermoregulation. By blocking the TRPV1 receptor, which is activated by capsaicin, heat, and low pH, this antagonist allows researchers to probe the molecular mechanisms underlying chronic pain conditions, such as neuropathic and inflammatory pain. It is supplied as a high-purity compound for use in in vitro cell-based assays, high-throughput screening, and in vivo animal model studies to validate new therapeutic pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-12-20-18(28-22-12)14-11-24(23-21-14)9-8-19-17(25)7-5-13-4-6-15(26-2)16(10-13)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,25)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETIDSAIVFYHLG-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide typically involves multiple steps:

    Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.

    Synthesis of the oxadiazole ring: This step often involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Construction of the triazole ring: This can be done using a click chemistry approach, typically involving the reaction of an azide with an alkyne.

    Coupling of the fragments: The final step involves coupling the synthesized fragments under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form quinones.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced forms of the oxadiazole and triazole rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound could serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an additive to improve the properties of existing materials.

Mechanism of Action

The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing dimethoxyphenyl, triazole, and oxadiazole groups. Below is a comparative analysis:

Compound Key Structural Features Reported Activity Reference
Target Compound (2E)-enamide, 3,4-dimethoxyphenyl, triazole-oxadiazole Not explicitly stated in evidence
N-(5-Amino-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl) acetamide Ethoxyphenyl, indazole, trityl-protected amine Anti-proliferative activity against cancer cell lines
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide Thiazole, phenyldiazenyl, dimethoxyphenyl Tyrosine kinase inhibition (hypothetical based on structural analogy)
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, ethylphenyl, methylphenyl Unknown (commercially available but no explicit bioactivity data)

Key Comparisons

Heterocyclic Systems: The target compound’s triazole-oxadiazole system contrasts with thiazole () and tetrazole () analogs. Oxadiazoles are known for metabolic stability and hydrogen-bond acceptor capacity, whereas tetrazoles (e.g., in ) often serve as carboxylic acid bioisosteres. Thiazoles () may enhance π-stacking but are more susceptible to oxidation.

The enamide linkage (E-configuration) offers conformational rigidity vs. the flexible propanamide backbone in , which may affect binding kinetics.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of triazole and oxadiazole precursors, similar to the Suzuki-Miyaura cross-coupling used in . In contrast, simpler analogs like are synthesized via direct acylation.

Biological Activity: While anti-proliferative activity is reported for indazole derivatives (), the target compound’s activity remains speculative. Molecular networking () could predict its bioactivity by comparing MS/MS fragmentation patterns (cosine score >0.8) with known actives.

Physicochemical Properties

  • Hydrogen-Bonding : The triazole-oxadiazole system provides 3 H-bond acceptors, comparable to tetrazole-containing but fewer than morpholine derivatives ().

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that incorporates both a triazole and an oxadiazole moiety, which are known for their diverse pharmacological properties.

Structural Characteristics

The structural formula can be represented as follows:

C18H19N5O4\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{4}

This compound consists of:

  • A (3,4-dimethoxyphenyl) group
  • An oxadiazole ring
  • A triazole moiety
  • An amide functional group

Biological Activity Overview

Research into the biological activity of this compound indicates a range of potential pharmacological effects. The following sections detail specific activities supported by various studies.

Anticancer Activity

Compounds with similar structural motifs have been associated with significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives containing oxadiazole and triazole rings exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with IC50 values below 50 µg/mL were noted to have considerable antiproliferative effects on cancer cells such as A375 and Skov3 .
CompoundCell LineIC50 (µg/mL)
Compound 22EAC10
Compound 21Various50

Anti-inflammatory Properties

The presence of methoxy groups in the phenyl ring may enhance anti-inflammatory activity. Studies suggest that compounds featuring these groups can inhibit pro-inflammatory cytokines and pathways associated with inflammation .

Antimicrobial Activity

Oxadiazole derivatives are well-documented for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial cell membranes or inhibition of bacterial enzymes, leading to bactericidal effects .

The biological activity of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide can be attributed to:

  • Hydrogen Bond Interactions : The oxadiazole and triazole rings can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
  • Structure-Activity Relationship (SAR) : The arrangement of functional groups plays a crucial role in determining the pharmacological profile. For example, modifications at the phenyl ring or the amide nitrogen can significantly alter activity .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation of Oxadiazole Derivatives : Research has shown that oxadiazole derivatives exhibit a range of activities including antibacterial and anticancer effects. One study reported a series of oxadiazole-containing compounds with promising anticancer activity against multiple cell lines .
  • Triazole-Based Compounds : Compounds containing triazole rings have been evaluated for their ability to inhibit specific cancer cell growth. The findings suggest that these compounds can effectively target cancer pathways .

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